molecular formula C12H12Cl2N2O3 B6147972 tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate CAS No. 161468-50-4

tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Cat. No. B6147972
CAS RN: 161468-50-4
M. Wt: 303.1
InChI Key:
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Description

Tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, also known as TBCD, is a synthetic compound that has been used for a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 285.9 g/mol and a melting point of 120-122°C. TBCD is a versatile compound that has been used in a variety of organic synthesis reactions and has been studied for its potential as a drug target.

Scientific Research Applications

Tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has been used in a variety of scientific research applications. It has been studied for its potential as a drug target, as it has been shown to inhibit the growth of certain cancer cells. It has also been used in organic synthesis reactions, such as the synthesis of pyrimidines, and has been studied for its potential as a catalyst in the synthesis of various organic compounds. Additionally, tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has been used in the synthesis of various polymers, including polyurethanes, and has been studied for its potential as a catalyst in the polymerization of various organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is not well understood. It is believed that tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate binds to certain proteins in the cell, which then triggers a cascade of events that leads to the inhibition of cell growth. It is also thought that tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate may interact with certain enzymes in the cell, which could lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has been shown to inhibit the growth of certain cancer cells, as well as other cell types. It has also been shown to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in laboratory experiments is its versatility. It can be used in a variety of organic synthesis reactions and has been studied for its potential as a drug target. Additionally, tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is relatively easy to synthesize and is relatively stable in solution. The main limitation of using tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in laboratory experiments is its potential toxicity. tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate has been shown to be toxic to certain cell types and should be used with caution in laboratory experiments.

Future Directions

The future directions for research on tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate are numerous. Further research is needed to better understand the mechanism of action of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate and its potential toxicity. Additionally, further research is needed to explore the potential of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a drug target and its potential use in the synthesis of various organic compounds. Additionally, further research is needed to explore the potential of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a catalyst in the synthesis of various polymers. Finally, further research is needed to explore the potential of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a catalyst in the polymerization of various organic compounds.

Synthesis Methods

Tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 4,6-dichloro-2-oxo-1,3-dihydro-1H-1,3-benzodiazole-1-carboxylic acid with tert-butyl bromide in aqueous acetic acid. This reaction yields tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as the product. Other methods of synthesis include the reaction of 4,6-dichloro-2-oxo-1,3-dihydro-1H-1,3-benzodiazole-1-carboxylic acid with tert-butyl chloride in anhydrous acetic acid, or the reaction of 4,6-dichloro-2-oxo-1,3-dihydro-1H-1,3-benzodiazole-1-carboxylic acid with tert-butanol in anhydrous acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate involves the reaction of 4,6-dichloro-2-aminobenzoic acid with tert-butyl chloroformate and triethylamine to form the tert-butyl ester intermediate. This intermediate is then reacted with phosgene to form the desired product.", "Starting Materials": [ "4,6-dichloro-2-aminobenzoic acid", "tert-butyl chloroformate", "triethylamine", "phosgene" ], "Reaction": [ "Step 1: Dissolve 4,6-dichloro-2-aminobenzoic acid (1.0 equiv) and triethylamine (1.2 equiv) in dry dichloromethane.", "Step 2: Add tert-butyl chloroformate (1.1 equiv) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Stir the reaction mixture at room temperature for 2 hours.", "Step 4: Add phosgene (1.1 equiv) to the reaction mixture dropwise while stirring at room temperature.", "Step 5: Stir the reaction mixture at room temperature for an additional 2 hours.", "Step 6: Quench the reaction by adding a saturated solution of sodium bicarbonate.", "Step 7: Extract the product with dichloromethane.", "Step 8: Dry the organic layer over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the desired product." ] }

CAS RN

161468-50-4

Product Name

tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Molecular Formula

C12H12Cl2N2O3

Molecular Weight

303.1

Purity

95

Origin of Product

United States

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